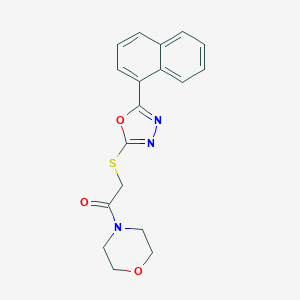![molecular formula C16H12N2O5S B270145 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270145.png)
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone, also known as DBSO, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in different experimental models. For instance, it has been found to reduce the production of pro-inflammatory cytokines and chemokines in immune cells, leading to an anti-inflammatory effect. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to an anti-cancer effect.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has several advantages for use in laboratory experiments, including its ease of synthesis, low cost, and high stability. However, it also has some limitations, such as its poor solubility in aqueous solutions, which can limit its bioavailability and effectiveness in certain experimental models.
Orientations Futures
There are several future directions for research on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone, including its potential applications in drug discovery and development, as well as its use as a research tool to study various biological processes. Some potential areas of research include the optimization of its synthesis method, the identification of its molecular targets and mechanisms of action, and the development of more effective formulations for its use in various experimental models.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications and mechanisms of action.
Méthodes De Synthèse
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 5-(2-furyl)-1,3,4-oxadiazole-2-thiol. The final product is obtained through the reaction of the intermediate with ethyl chloroacetate.
Applications De Recherche Scientifique
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has been studied extensively for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit various biological activities, such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Propriétés
Formule moléculaire |
C16H12N2O5S |
|---|---|
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C16H12N2O5S/c19-11(10-3-4-12-14(8-10)22-7-6-21-12)9-24-16-18-17-15(23-16)13-2-1-5-20-13/h1-5,8H,6-7,9H2 |
Clé InChI |
JHJYMUFTFQVCQG-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NN=C(O3)C4=CC=CO4 |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NN=C(O3)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-pyridinyl)-2-[[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B270062.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B270064.png)

![2-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B270067.png)




![4-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B270076.png)
![4-({[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine](/img/structure/B270077.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B270080.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B270081.png)
![3-[[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]oxolan-2-one](/img/structure/B270085.png)
![1-(4-Fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270087.png)